Butanenitrile, 4-(dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)silyl)-
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Overview
Description
Butanenitrile, 4-(dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)silyl)- is a complex organic compound with a unique structure It features a butanenitrile backbone with a dimethylsilyl group attached to a phenyl ring, which is further substituted with a propyl group and a trioxabicyclo octyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanenitrile, 4-(dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)silyl)- typically involves multiple steps. The process begins with the preparation of the trioxabicyclo octyl moiety, which is then coupled with the phenyl ring through a series of reactions. The dimethylsilyl group is introduced via a silylation reaction, and the final step involves the attachment of the butanenitrile group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and crystallization are employed to achieve the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Butanenitrile, 4-(dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)silyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
Butanenitrile, 4-(dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)silyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Butanenitrile, 4-(dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)silyl)- involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets.
Comparison with Similar Compounds
Similar Compounds
Butanenitrile: A simpler nitrile compound with a similar backbone but lacking the complex substituents.
Dimethylsilylphenyl derivatives: Compounds with similar silyl and phenyl groups but different substituents.
Trioxabicyclo octyl derivatives: Compounds featuring the trioxabicyclo octyl moiety with different functional groups.
Uniqueness
Butanenitrile, 4-(dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)silyl)- is unique due to its combination of functional groups and complex structure. This uniqueness imparts specific chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
134134-02-4 |
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Molecular Formula |
C22H29NO3Si |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
4-[dimethyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silyl]butanenitrile |
InChI |
InChI=1S/C22H29NO3Si/c1-4-12-21-16-24-22(25-17-21,26-18-21)20-9-7-19(8-10-20)11-15-27(2,3)14-6-5-13-23/h7-10H,4-6,12,14,16-18H2,1-3H3 |
InChI Key |
BFZYOEMZWYFSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)CCCC#N |
Origin of Product |
United States |
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